REACTION_CXSMILES
|
Cl.[Br:2][C:3]1[CH:10]=[CH:9][C:6]([CH2:7][NH2:8])=[CH:5][CH:4]=1.CCN(C(C)C)C(C)C.[CH:20]1([C:23](Cl)=[O:24])[CH2:22][CH2:21]1>ClCCl>[Br:2][C:3]1[CH:10]=[CH:9][C:6]([CH2:7][NH:8][C:23]([CH:20]2[CH2:22][CH2:21]2)=[O:24])=[CH:5][CH:4]=1 |f:0.1|
|
Name
|
|
Quantity
|
367.8 mg
|
Type
|
reactant
|
Smiles
|
Cl.BrC1=CC=C(CN)C=C1
|
Name
|
|
Quantity
|
15 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
380 μL
|
Type
|
reactant
|
Smiles
|
CCN(C(C)C)C(C)C
|
Name
|
|
Quantity
|
180 μL
|
Type
|
reactant
|
Smiles
|
C1(CC1)C(=O)Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
the reaction was stirred at 0° C. for 5 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
the reaction was stirred at 0° C. for 20 minutes
|
Duration
|
20 min
|
Type
|
CUSTOM
|
Details
|
The reaction was quenched with distilled water
|
Type
|
CUSTOM
|
Details
|
the solvents were removed
|
Type
|
DISSOLUTION
|
Details
|
The resulting mixture was redissolved in DMF (10 mL)
|
Type
|
CUSTOM
|
Details
|
purified by reverse phase HPLC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |